molecular formula C20H20O6 B15000556 (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B15000556
M. Wt: 356.4 g/mol
InChI Key: KATBYGFDUQDMDI-GQCTYLIASA-N
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Description

(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.

  • Starting Materials

    • 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde
    • 2,4,5-trimethoxyacetophenone
  • Reaction Conditions

    • Solvent: Ethanol or methanol
    • Base: Sodium hydroxide or potassium hydroxide
    • Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Reagents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Reagents such as halogens (Br2, Cl2), nucleophiles (NH3, OH-)

Major Products Formed

    Oxidation: Epoxides, quinones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for the synthesis of various chalcone derivatives with potential biological activities.

Biology

    Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.

    Antioxidant Activity: Acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Medicine

    Anti-inflammatory: Shows potential anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.

    Anticancer: Investigated for its potential anticancer properties by inducing apoptosis in cancer cells.

Industry

    Pharmaceuticals: Used in the development of pharmaceutical drugs with various therapeutic effects.

    Agriculture: Potential use as a biopesticide due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may involve the induction of apoptosis through the activation of caspases and the inhibition of cell proliferation pathways. Its anti-inflammatory effects may be mediated by the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one
  • (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern on the aromatic rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H20O6/c1-22-17-12-19(24-3)18(23-2)11-14(17)4-6-15(21)13-5-7-16-20(10-13)26-9-8-25-16/h4-7,10-12H,8-9H2,1-3H3/b6-4+

InChI Key

KATBYGFDUQDMDI-GQCTYLIASA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=C(C=C2)OCCO3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=CC(=O)C2=CC3=C(C=C2)OCCO3)OC)OC

Origin of Product

United States

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